1-(2-Phenoxyethyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea
Description
Chemical Name: 1-(2-Phenoxyethyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea Synonyms: 1-(2-Phenoxyethyl)-3-[(1-thiophen-3-ylcyclopentyl)methyl]urea; 1-(2-Phenoxyethyl)-3-{[1-(thiophen-3-yl)cyclopentyl]methyl}urea Formula: C₁₉H₂₄N₂O₂S Molecular Weight: 344.47 g/mol Key Features:
- Urea core: Central urea moiety (–NH–CO–NH–) enabling hydrogen bonding.
- Phenoxyethyl group: A lipophilic substituent contributing to membrane permeability.
- Thiophene-cyclopentylmethyl group: A bicyclic structure combining a thiophene (aromatic heterocycle) and cyclopentyl ring, likely influencing steric and electronic properties.
Properties
IUPAC Name |
1-(2-phenoxyethyl)-3-[(1-thiophen-3-ylcyclopentyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c22-18(20-11-12-23-17-6-2-1-3-7-17)21-15-19(9-4-5-10-19)16-8-13-24-14-16/h1-3,6-8,13-14H,4-5,9-12,15H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCNBTRMUGOMFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NCCOC2=CC=CC=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenoxyethyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea typically involves multiple steps:
Formation of the Phenoxyethyl Intermediate: This step involves the reaction of phenol with ethylene oxide under basic conditions to form 2-phenoxyethanol.
Cyclopentyl Intermediate Synthesis: The thiophen-3-yl group is introduced to the cyclopentyl ring through a Friedel-Crafts alkylation reaction, using thiophene and cyclopentyl chloride in the presence of a Lewis acid catalyst.
Urea Formation: The final step involves the reaction of the phenoxyethyl intermediate with the thiophenyl-substituted cyclopentylamine in the presence of phosgene or a suitable isocyanate to form the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Phenoxyethyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The phenoxyethyl group can be oxidized to form phenoxyacetic acid derivatives.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The thiophenyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under acidic conditions.
Major Products:
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated thiophenyl derivatives.
Scientific Research Applications
1-(2-Phenoxyethyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory and anticancer drugs.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel polymers and materials with specific electronic properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 1-(2-Phenoxyethyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea exerts its effects depends on its application:
Pharmacological Action: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating biological pathways involved in inflammation or cell proliferation.
Catalytic Action: In industrial applications, it may act as a catalyst by providing a reactive site for chemical transformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
a) 1-(2-Phenoxyethyl)-3-{4-(thiophen-3-yl)oxan-4-ylmethyl}urea
- Structural Difference : Replaces the cyclopentyl ring with a tetrahydropyran (oxane) ring.
- Impact :
b) 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (Compound 7n)
- Structural Difference : Features a chloro-trifluoromethylphenyl group and pyridinylmethylthio substituent.
- Impact: Electron-Withdrawing Groups: The –CF₃ and Cl groups enhance metabolic stability and lipophilicity.
c) EP00342850-Disclosed Cyclohexane-Carboxylic Acid Derivative
Computational and Physicochemical Properties
Discussion of Key Findings
Lipophilicity :
- The target compound’s cyclopentyl-thiophene group likely increases XlogP (~3.1) compared to the oxane analog (XlogP = 2.8), as cyclopentane is more hydrophobic than oxane.
- Compound 7n’s trifluoromethyl and pyridinyl groups further elevate lipophilicity (XlogP ~4.5), favoring membrane permeation but risking solubility limitations.
Hydrogen Bonding :
- All urea derivatives share two HBDs (urea NH groups) and four HBAs (urea carbonyl, ether/thioether oxygens). Compound 7n’s pyridine nitrogen adds two HBAs, enhancing solubility.
Metabolic Stability :
- Thiophene rings (target compound) are prone to oxidative metabolism, whereas Compound 7n’s –CF₃ group may reduce metabolic clearance.
Biological Activity
1-(2-Phenoxyethyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and applications based on diverse research findings.
Chemical Structure and Synthesis
This compound features a unique molecular structure comprising a phenoxyethyl group, a thiophenyl-substituted cyclopentyl group, and a urea moiety. The synthesis typically involves several steps:
- Formation of the Phenoxyethyl Intermediate : Reacting phenol with ethylene oxide under basic conditions yields 2-phenoxyethanol.
- Cyclopentyl Intermediate Synthesis : The thiophen-3-yl group is introduced through Friedel-Crafts alkylation using thiophene and cyclopentyl chloride in the presence of a Lewis acid.
- Urea Formation : The final step involves the reaction of the phenoxyethyl intermediate with the thiophenyl-substituted cyclopentylamine, often utilizing phosgene or an isocyanate to form the urea linkage.
Biological Activity
Research indicates that compounds containing urea moieties exhibit a broad spectrum of biological activities, including:
- Anticancer Properties : Various (thio)urea derivatives have shown significant anticancer activity across multiple cancer cell lines. For instance, compounds similar to this compound have demonstrated inhibition of cell proliferation in non-small cell lung cancer and breast cancer models .
- Anti-inflammatory Effects : The compound has potential anti-inflammatory properties, possibly through modulation of inflammatory pathways by interacting with specific enzymes or receptors .
- Antimicrobial Activity : Similar (thio)urea compounds have been reported to possess antimicrobial properties, making them candidates for further exploration in treating infections .
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Enzyme Interaction : Potential interaction with enzymes involved in inflammation or cancer cell proliferation pathways.
- Catalytic Properties : In industrial applications, it may function as a catalyst for various chemical reactions due to its reactive sites.
Comparative Analysis
To better understand the biological activity of this compound, comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(2-Phenoxyethyl)-3-(cyclopentylmethyl)urea | Lacks thiophenyl group | Reduced reactivity |
| 1-(2-Phenoxyethyl)-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea | Thiophenyl in different position | Altered chemical properties |
The distinct positioning of the thiophenyl group in this compound is hypothesized to enhance its reactivity and interaction with biological targets compared to its analogs.
Case Studies
Several studies have highlighted the efficacy of similar (thio)urea derivatives:
- A study reported that certain urea derivatives exhibited GI50 values indicating potent anticancer activity against various cell lines, such as 25.9 μM for ovarian cancer cells .
- Another investigation found that specific (thio)ureas demonstrated significant inhibition of GSK-3 activity, suggesting potential applications in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
